

Physicochemical Properties of 2-(Piperidin-3-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Piperidin-3-yl)thiazole

Cat. No.: B1291081

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known physicochemical properties of **2-(Piperidin-3-yl)thiazole** and its closely related analogues. Due to a lack of extensive publicly available experimental data for the specific parent compound, this document collates predictive data and experimental values from structurally similar molecules to offer a comprehensive profile. This information is crucial for anticipating its behavior in biological systems and guiding further research and development.

Physicochemical Data Summary

The following tables summarize the available quantitative data for derivatives and analogues of **2-(Piperidin-3-yl)thiazole**. These values provide insights into the potential properties of the core compound.

Table 1: Physicochemical Parameters of 2-(Piperidin-3-yl)-1,3,4-thiadiazole;hydrochloride

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ ClN ₃ S	[1]
Molecular Weight	205.7 g/mol	[1]
Calculated LogP	2.8 ± 0.3	[1]
Polar Surface Area (Å ²)	65-70	[1]
PAMPA Permeability (×10 ⁻⁶ cm/s)	12.4	[1]
Solubility in Acidic Gastric Environments (pH 2)	>5 mg/mL	[1]

Table 2: Computational Data for 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ S	[2]
Molecular Weight	226.30 g/mol	[2]
TPSA (Topological Polar Surface Area)	53.43 Å ²	[2]
LogP	2.0776	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]

Table 3: Physicochemical Properties of 2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ ClN ₂ S	[3]
Molecular Weight	254.78 g/mol	[3]
Polar Surface Area	53.2 Å ²	[3]

Table 4: Computed Properties for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ OS	[4]
Molecular Weight	210.30 g/mol	[4]
XLogP3-AA	2.5	[4]
Hydrogen Bond Acceptor Count	3	[4]
Hydrogen Bond Donor Count	0	[4]
Solubility at pH 7.4	>31.5 µg/mL	[4]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

Determination of Melting Point

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes
- Thermometer

- Mortar and pestle

Procedure:

- Ensure the sample of **2-(Piperidin-3-yl)thiazole** is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.
- Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- For a preliminary measurement, heat the block rapidly and observe the approximate temperature at which the sample melts.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Qualitative Solubility Assessment

Materials:

- Test tubes
- Vortex mixer
- A selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Diethyl ether, Ethanol, Dimethyl sulfoxide (DMSO))

Procedure:

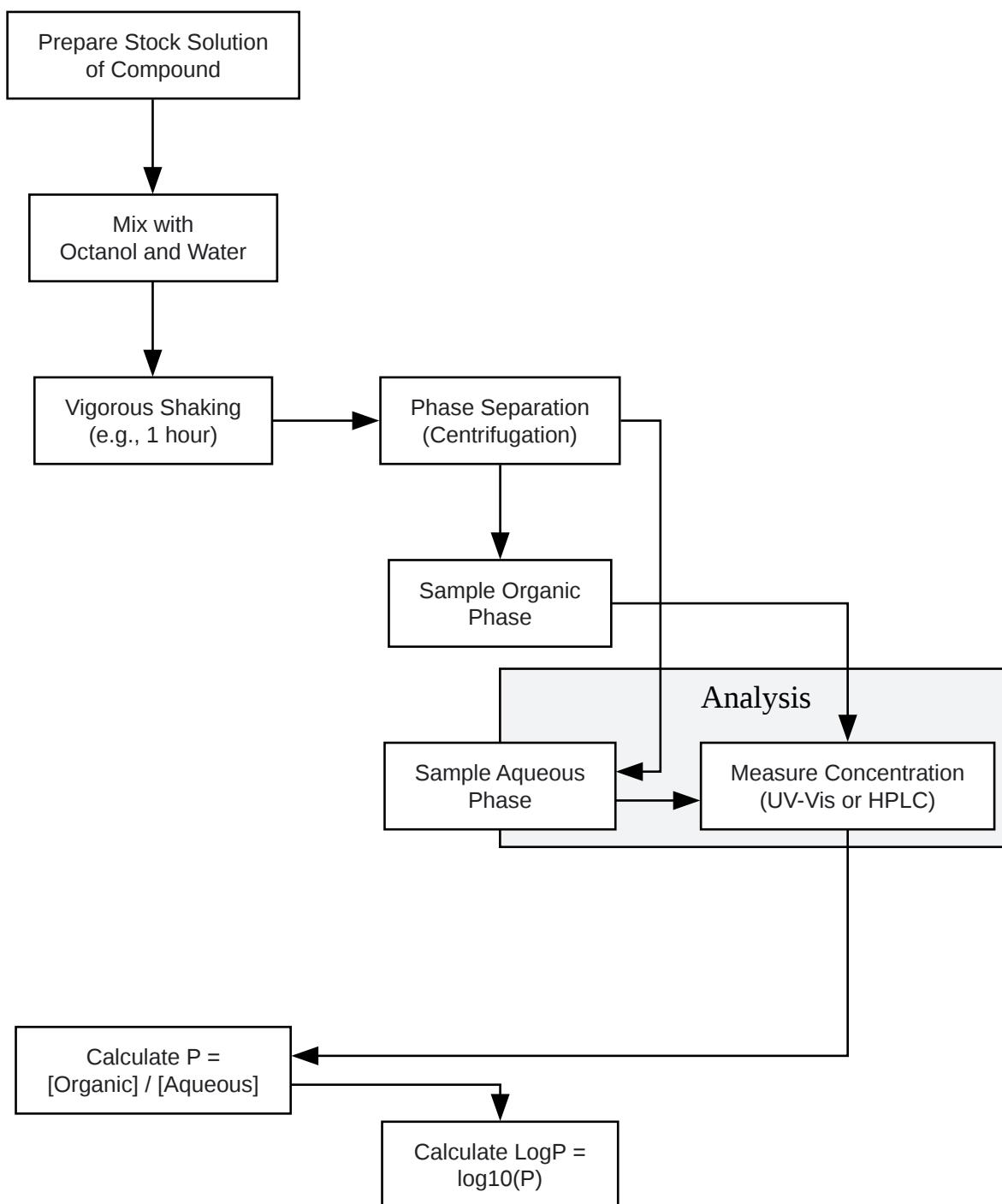
- Place approximately 10-25 mg of the compound into a small test tube.[\[5\]](#)

- Add 0.75-1 mL of the selected solvent in small increments.[5]
- After each addition, vigorously agitate the test tube using a vortex mixer for at least 60 seconds.[5]
- Visually inspect the mixture to classify the solubility as:
 - Soluble: The compound completely dissolves, resulting in a clear solution.
 - Partially Soluble: A portion of the compound dissolves, but some solid material remains.
 - Insoluble: There is no apparent dissolution of the solid.

Determination of Octanol-Water Partition Coefficient (LogP)

Apparatus:

- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- Centrifuge (optional)
- UV-Vis Spectrophotometer or HPLC system


Procedure:

- Prepare a stock solution of **2-(Piperidin-3-yl)thiazole** in a suitable solvent.
- Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or centrifuge tube. The volumes of n-octanol and water should be equal.
- Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure that partitioning equilibrium is reached.[5]
- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.[5]

- Carefully withdraw a sample from both the aqueous and the organic (n-octanol) phases.[5]
- Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λ_{max} or HPLC.[5]
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride (EVT-2712884) | 2470435-27-7 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15CIN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(Piperidin-3-yl)thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291081#physicochemical-properties-of-2-piperidin-3-yl-thiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com